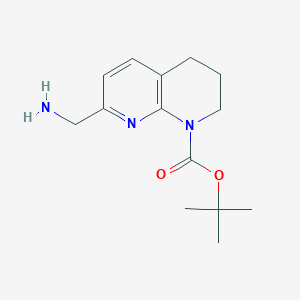
Sodium taurinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium taurinate can be synthesized through a cyclic process involving the reaction of ethylene oxide with sodium bisulfite and ammonium. The reaction mixture is then neutralized with sulfur dioxide or sulfurous acid to recover taurine and regenerate sodium bisulfite . Another method involves reacting monoethanolamine with sulfuric acid to obtain 2-aminoethyl hydrogen sulfate ester, which is then reacted with sodium sulfite to yield this compound .
Industrial Production Methods: The industrial production of this compound primarily follows the ethylene oxide process due to its high yield and economic efficiency. This process involves the continuous conversion of byproducts such as sodium ditaurinate and sodium tritaurinate to this compound, ensuring minimal waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium taurinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Taurine is the primary product.
Reduction: Various reduced derivatives of taurine.
Substitution: Substituted taurine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium taurinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
Sodium taurinate exerts its effects through several mechanisms:
Membrane Stabilization: It helps stabilize cell membranes, protecting cells from damage.
Osmoregulation: this compound regulates the volume of body cells by controlling the flow of ions and water.
Calcium Modulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.
Cytoprotection: this compound provides cytoprotective effects by reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Magnesium taurinate: Known for its potential to lower blood pressure and improve cardiovascular health.
Potassium taurinate: Used for its beneficial effects on muscle function and cardiovascular health.
Calcium taurinate: Studied for its role in bone health and muscle function.
Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .
Eigenschaften
CAS-Nummer |
7347-25-3 |
|---|---|
Molekularformel |
C2H7NNaO3S |
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
sodium;2-aminoethanesulfonate |
InChI |
InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |
InChI-Schlüssel |
MDMBYMJYFDDMMO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C(CS(=O)(=O)O)N.[Na] |
| 7347-25-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)




![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
![2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE](/img/structure/B1604095.png)

